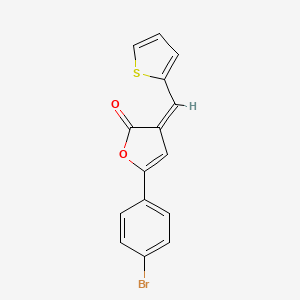![molecular formula C20H21FN2O B5768010 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPFP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with serotonin, dopamine, and norepinephrine receptors, as well as the GABA-A receptor. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including the formalin test and the carrageenan-induced paw edema model. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to exhibit antidepressant effects in the forced swim test and the tail suspension test.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. Additionally, it exhibits a range of pharmacological properties that make it useful for studying various diseases and conditions. However, there are also limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential side effects and toxicity are not well characterized, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, the development of new synthetic methods for 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may lead to the discovery of new analogs with improved pharmacological properties.
合成法
The synthesis of 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antidepressant effects. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16-6-8-17(9-7-16)10-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-11H,12-15H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVBHUHGLSPNM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
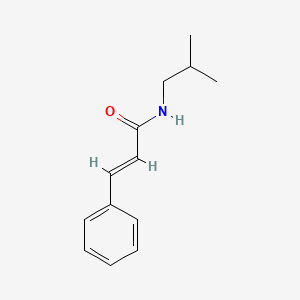
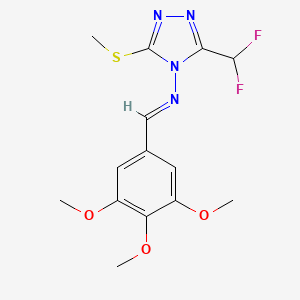
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
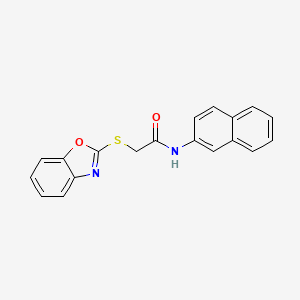
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
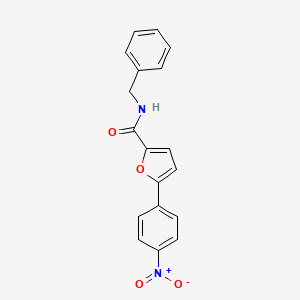
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)
